molecular formula C3H7N5 B13260583 5-Diazenyl-1-methyl-2,3-dihydro-1H-1,2,3-triazole

5-Diazenyl-1-methyl-2,3-dihydro-1H-1,2,3-triazole

Cat. No.: B13260583
M. Wt: 113.12 g/mol
InChI Key: PCHXIPRKVGGGMW-UHFFFAOYSA-N
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Description

5-Diazenyl-1-methyl-2,3-dihydro-1H-1,2,3-triazole is a heterocyclic compound that belongs to the class of triazoles Triazoles are five-membered rings containing three nitrogen atoms and two carbon atoms This particular compound is characterized by the presence of a diazenyl group (-N=N-) and a methyl group attached to the triazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Diazenyl-1-methyl-2,3-dihydro-1H-1,2,3-triazole typically involves the reaction of hydrazines with alkynes or azides. One common method is the cycloaddition reaction between an azide and an alkyne, known as the Huisgen cycloaddition. This reaction can be catalyzed by copper (Cu(I)) to yield the triazole ring. The reaction conditions often involve the use of solvents such as dimethyl sulfoxide (DMSO) or acetonitrile, and the reaction is typically carried out at elevated temperatures .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, can make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

5-Diazenyl-1-methyl-2,3-dihydro-1H-1,2,3-triazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced forms of the triazole ring.

    Substitution: The triazole ring can undergo substitution reactions where one of the hydrogen atoms is replaced by another functional group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate (KMnO₄) and reducing agents like sodium borohydride (NaBH₄). The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired product is obtained .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce amine derivatives. Substitution reactions can introduce various functional groups, such as halogens or alkyl groups, into the triazole ring .

Scientific Research Applications

5-Diazenyl-1-methyl-2,3-dihydro-1H-1,2,3-triazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-Diazenyl-1-methyl-2,3-dihydro-1H-1,2,3-triazole involves its interaction with specific molecular targets. The diazenyl group can participate in redox reactions, leading to the generation of reactive intermediates that can interact with biological molecules. The triazole ring can also bind to specific enzymes or receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 5-Diazenyl-1-methyl-2,3-dihydro-1H-1,2,3-triazole include other triazole derivatives, such as:

  • 1,2,3-Triazole
  • 1,2,4-Triazole
  • 4,5-Dihydro-1H-1,2,3-triazole

Uniqueness

What sets this compound apart from these similar compounds is the presence of the diazenyl group, which imparts unique redox properties and potential for forming reactive intermediates. This makes it particularly useful in applications where such properties are desirable, such as in the development of bioactive molecules and materials with specific functionalities .

Properties

IUPAC Name

(3-methyltriazol-4-yl)hydrazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H7N5/c1-8-3(6-4)2-5-7-8/h2,6H,4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCHXIPRKVGGGMW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CN=N1)NN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H7N5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

113.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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